Superior IMPDH2 Inhibition Affinity Relative to Structurally Related Hydantoins
1-Methyl-5-phenylimidazolidine-2,4-dione demonstrates potent inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for anticancer and immunosuppressive therapies. In direct enzymatic assays, it exhibits a Ki of 240 nM for IMPDH2 [1]. This potency is orders of magnitude greater than that observed for the unsubstituted parent hydantoin scaffold, which typically shows no measurable IMPDH2 inhibition [2]. In contrast, the structurally similar 1,3-dimethyl-5-phenylhydantoin is reported to be inactive against IMPDH2 at concentrations up to 100 µM, highlighting the critical role of the N1-mono-methylation pattern for target engagement [2]. This quantitative advantage makes 1-methyl-5-phenylimidazolidine-2,4-dione the preferred choice for studies requiring specific IMPDH2 modulation without interference from off-target hydantoin activities.
| Evidence Dimension | IMPDH2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Parent hydantoin scaffold: No inhibition detected; 1,3-dimethyl-5-phenylhydantoin: IC50 > 100 µM |
| Quantified Difference | Target compound is at least 400-fold more potent than inactive comparators |
| Conditions | Enzymatic assay using purified IMPDH2 |
Why This Matters
This potency differential ensures that experiments utilizing 1-methyl-5-phenylimidazolidine-2,4-dione will have a high signal-to-noise ratio for IMPDH2-dependent phenotypes, avoiding the confounding effects of weak or absent inhibition seen with generic hydantoins.
- [1] BindingDB. PrimarySearch_ki for BDBM50421763. View Source
- [2] BindingDB. BDBM50356643: CHEMBL1917198 - 1-Methyl-5-phenylimidazolidine-2,4-dione. View Source
